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Compound of Interest

Compound Name: Leniolisib Phosphate

Cat. No.: B608519

For Researchers, Scientists, and Drug Development Professionals

Leniolisib phosphate, marketed under the brand name Joenja, is a first-in-class, selective
phosphoinositide 3-kinase delta (PI3Kd) inhibitor. It is approved for the treatment of activated
phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency, in
patients 12 years of age and older. This technical guide provides a comprehensive overview of
the molecular structure, synthesis, and mechanism of action of Leniolisib phosphate,
supplemented with quantitative data and detailed experimental protocols.

Molecular Structure and Physicochemical
Properties

Leniolisib phosphate is the phosphate salt of Leniolisib. The chemical name is 1-[(3S)-3-
[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-
ylJamino]-1-pyrrolidinyl]-1-propanone phosphate (1:1).

The molecular formula of Leniolisib phosphate is C21H25F3N602°H3P0O4, and its molecular
weight is 548.46 g/mol (450.47 g/mol for the free base). It is a white to yellowish or yellowish-
greenish powder with pH-dependent aqueous solubility, exhibiting decreased solubility with
increasing pH.

Table 1: Physicochemical Properties of Leniolisib Phosphate
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Property Value Reference
Chemical Formula C21H25F3N602°H3P0O4

Molecular Weight 548.46 g/mol

CAS Number 1354691-97-6

Appearance White to yellowish to yellowish-

greenish powder

Topological Polar Surface Area

83.5 A2

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor
Count

Rotatable Bond Count 5

Synthesis of Leniolisib

The synthesis of Leniolisib has been described as a multi-step process. A representative
synthetic route is outlined below.

Experimental Protocol: Synthesis of Leniolisib

A key step in the synthesis involves the coupling of 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-
pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. This is followed by
deprotection of the benzyl group.

e Step 1: Coupling Reaction

[¢]

6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine (compound 1) is reacted with
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (compound 2).

[¢]

The reaction is carried out in the presence of triethylamine.

The mixture is heated at 120 °C for 42 hours.

[¢]

o

This step yields compound 3 with a reported yield of 93%.
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e Step 2: Deprotection

o

The benzyl group of compound 3 is removed.

This is achieved using 20% palladium hydroxide on carbon and ammonium formate in

[¢]

methanol.

The reaction is conducted at 65 °C for 2 hours.

[¢]

This step yields compound 4 with a reported yield of 66%.

o

Further steps to introduce the remaining substituents would follow to yield the final Leniolisib

molecule.
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A simplified workflow for the synthesis of Leniolisib.

Mechanism of Action: Targeting the PI3Kd Signaling
Pathway

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kd). In
APDS, gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the
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PIK3R1 gene lead to hyperactivity of PI3Kd. This hyperactivation disrupts immune cell function,
particularly B and T cells.

The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival.
PI3Kd, predominantly expressed in hematopoietic cells, catalyzes the conversion of
phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate
(PIP3). PIP3 acts as a second messenger, activating downstream signaling cascades,
including the AKT/mTOR pathway.

By selectively inhibiting PI3Kd, Leniolisib blocks the overactive signaling pathway at its source.
This helps to normalize immune function by reducing the proliferation and activation of B and T

cell subsets.
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The PI3Kd signaling pathway and the inhibitory action of Leniolisib.
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Selectivity Profile

Leniolisib exhibits significant selectivity for PI3Kd over other PI3K isoforms. In cell-free isolated
enzyme assays, the selectivity was found to be:

o 28-fold higher for PI3Kd over PI3Ka

» 43-fold higher for PI3Kd over PI3K[3

o 257-fold higher for PI3Kd over PI3Ky

In another set of cell-free assays, the IC50 values were determined as:
e PI3Kd: 11 nM

e PI3Ka: 244 nM (22-fold less sensitive)

o PI3K[: 424 nM (38-fold less sensitive)

e PI3Ky: 2,230 nM (202-fold less sensitive)

Clinical Efficacy and Pharmacodynamics

Clinical trials have demonstrated the efficacy of Leniolisib in patients with APDS. A phase 3,
randomized, placebo-controlled trial evaluated the effect of 70 mg of Leniolisib administered
twice daily for 12 weeks.

Table 2: Key Efficacy Endpoints from the Phase 3 Clinical Trial of Leniolisib in APDS
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. Leniolisib
Endpoint Placebo Group P-value Reference
Group
Adjusted Mean
Change in Index
-0.25 0.0006
Lymph Node
Size
Adjusted Mean
Change in
37.30 0.0002
Percentage of
Naive B cells
Reduction in Significant
_ 0.0020
Spleen Volume reduction

Pharmacodynamic studies have shown that Leniolisib treatment leads to a reduction in PI3Kd
pathway hyperactivation. Higher plasma concentrations of Leniolisib were associated with
greater reductions in phosphorylated Akt (pAkt)-positive B cells. Treatment with 70 mg of
Leniolisib twice daily at a steady state was estimated to produce a time-averaged reduction in
pAkt-positive B cells of almost 80%.

Metabolism and Pharmacokinetics

Leniolisib is primarily metabolized in the liver, with CYP3A4 being the main enzyme responsible
for its oxidative metabolism (94.5%). Minor contributions come from CYP3A5 (3.5%), CYP1A2
(0.7%), and CYP2D6 (0.4%). The primary circulating species is the parent drug.

The drug is highly bound to plasma proteins (94.5%). The apparent terminal elimination half-life
is approximately 10 hours. Leniolisib is excreted primarily through feces (67.0%) and to a
lesser extent in urine (25.5%).

Conclusion

Leniolisib phosphate represents a significant advancement in the targeted treatment of
APDS. lIts high selectivity for PI3Kd allows for the precise inhibition of the hyperactive signaling
pathway that drives the disease's pathophysiology. The well-defined molecular structure and
synthesis pathway, coupled with robust clinical data demonstrating its efficacy and a
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manageable safety profile, establish Leniolisib as a cornerstone therapy for this rare
immunodeficiency. Further research may explore its potential in other conditions characterized
by PI3Kd dysregulation.

« To cite this document: BenchChem. [Leniolisib Phosphate: A Deep Dive into its Molecular
Structure, Synthesis, and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b608519#leniolisib-phosphate-molecular-structure-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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